Tert-butyl 4,6-dioxo-2-isopropylpiperidine-1-carboxylate
Description
Properties
Molecular Formula |
C13H21NO4 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 2,4-dioxo-6-propan-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-8(2)10-6-9(15)7-11(16)14(10)12(17)18-13(3,4)5/h8,10H,6-7H2,1-5H3 |
InChI Key |
UEVWDFWZAUYSFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(=O)CC(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Baylis-Hillman Reaction and Subsequent Oxidation
A method inspired by the synthesis of 2,4-dioxopiperidines involves:
- Baylis-Hillman Reaction : Condensation of methyl acrylate with an aldehyde using DABCO as a catalyst, followed by Corey-Kim bromination with NBS/DMS to introduce a bromine atom.
- Oxidation : Conversion of hydroxyl or bromine intermediates to ketones using peracids (e.g., m-CPBA) or magnesium monoperoxiphthalate.
Example Reaction Pathway
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Baylis-Hillman | DABCO, 0°C → RT, 16 h | 47% | |
| Bromination | NBS, DMS, CH₂Cl₂, 0°C, 1 h | 66% | |
| Oxidation | m-CPBA, MeOH, 30–40°C, 5–6 h | 66% |
This route is advantageous for constructing the piperidine backbone but requires optimization for stereoselectivity.
Intramolecular Cyclization via Aza-Prins Reaction
The aza-Prins cyclization, catalyzed by Lewis acids like ZrCl₄ or NbCl₅, enables the formation of piperidine derivatives with ketone functionalities. For example:
- Imine Formation : Condensation of an aldehyde with an amine.
- Cyclization : Activation of the imine intermediate with ZrCl₄, followed by 6-endo-trig cyclization to form the piperidine ring.
Key Conditions
| Parameter | Value | Reference |
|---|---|---|
| Catalyst | ZrCl₄ or NbCl₅ | |
| Solvent | THF or DMF | |
| Temperature | 0–25°C | |
| Yield | 48–95% |
This method is efficient for constructing fused or spirocyclic piperidines but may require careful control of reaction temperature and stoichiometry.
Oxidation to 4,6-Dioxo Derivatives
The ketone groups at positions 4 and 6 are often introduced via oxidation of hydroxyl or alcohol precursors.
Peracid-Mediated Oxidation
Reagents like magnesium monoperoxiphthalate or m-CPBA oxidize secondary alcohols to ketones:
- Oxidation of Diol : Reaction of a 4,6-diol piperidine with m-CPBA in methanol.
- Workup : Crystallization from water to isolate the dioxo product.
Example Data
| Substrate | Oxidizing Agent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2,6-Diol | m-CPBA | MeOH, 30–40°C, 5–6 h | 66% | |
| 4,6-Diol | Mg monoperoxiphthalate | MeOH, 30–40°C, 5–6 h | 66% |
This method is straightforward but may suffer from over-oxidation or side reactions.
Corey-Kim Bromination Followed by Elimination
A two-step process involving bromination and elimination:
- Bromination : Treatment of an alcohol with NBS/DMS in CH₂Cl₂.
- Elimination : Base-induced dehydrohalogenation to form a ketone.
Key Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, DMS, CH₂Cl₂, 0°C, 1 h | 66% | |
| Elimination | NaOH, H₂O, reflux, 3 h | 80% |
This route is effective for forming ketones but requires precise control of reaction temperatures.
Boc Protection and Final Functionalization
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Boc Protection of Piperidine
Prototypical Conditions
| Component | Details | Reference |
|---|---|---|
| Piperidine Core | 2-Isopropyl-4,6-dioxopiperidine | |
| Base | NaH (60%) | |
| Solvent | THF | |
| Temperature | 0°C → RT, 2 h | |
| Yield | 85% |
This step is critical for stabilizing intermediates during multi-step syntheses.
Comparative Analysis of Synthesis Routes
The choice of method depends on the desired yield, scalability, and functional group tolerance.
| Method | Advantages | Limitations | Ideal Application |
|---|---|---|---|
| Baylis-Hillman + Oxidation | Established protocol, high scalability | Low stereoselectivity | Industrial-scale production |
| Aza-Prins Cyclization | Versatile for complex structures | Requires Lewis acids | Spirocyclic piperidines |
| Radical Cross-Coupling | Introduces diverse substituents | Specialized equipment required | Functionalized derivatives |
| Peracid Oxidation | Simple reagents, mild conditions | Risk of over-oxidation | Sensitive intermediates |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-isopropyl-4,6-dioxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups on the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 2-isopropyl-4,6-dioxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of tert-Butyl 2-isopropyl-4,6-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares tert-butyl 4,6-dioxo-2-isopropylpiperidine-1-carboxylate with three analogous compounds from the Biopharmacule Speciality Chemicals catalog (), focusing on structural variations, substituent effects, and inferred physicochemical properties.
Table 1: Structural and Functional Group Comparison
Key Comparative Insights
Steric and Electronic Effects The isopropyl group in the target compound and BP 2699 introduces significant steric hindrance compared to BP 2700’s ethyl group. This may reduce nucleophilic attack at the carbamate carbonyl but improve metabolic stability . The dioxo system in the target compound contrasts with BP 2698’s hydrazinyl-methoxypyrimidinyl motif.
Spectroscopic Properties Substituent electronegativity impacts NMR chemical shifts. For example, the electron-withdrawing dioxo groups in the target compound would deshield adjacent protons, shifting resonances downfield. In contrast, BP 2698’s methoxy group (-OCH₃) exerts an electron-donating effect, upfield-shifting nearby protons . The fused pyrrolo-pyrazole ring in BP 2699 introduces aromatic anisotropy, leading to distinct splitting patterns in $ ^1H $ NMR compared to the non-aromatic target compound .
Solubility and Reactivity
- BP 2698’s hydrazinyl and methoxy groups enhance hydrophilicity, likely improving aqueous solubility over the hydrophobic isopropyl and tert-butyl motifs in the target compound.
- BP 2700’s ethylpiperazine moiety introduces a basic nitrogen, enabling protonation at physiological pH, which is absent in the dioxo-containing target compound. This property is critical for salt formation in drug formulations .
Research Findings
- Synthetic Utility : The tert-butyl carbamate group in all four compounds serves as a transient protecting group for amines, facilitating selective deprotection under acidic conditions .
- Electron-Withdrawing Effects : Studies on analogous systems demonstrate that 6-O-sulfation (as in ) or electron-withdrawing substituents (e.g., dioxo groups) alter proton chemical shifts in adjacent residues by up to 0.08 ppm, consistent with the target compound’s expected NMR behavior .
- Catalytic Applications : Piperidine and pyrazole derivatives like BP 2699 are frequently used in asymmetric catalysis, where steric bulk (e.g., isopropyl) dictates enantioselectivity .
Biological Activity
Tert-butyl 4,6-dioxo-2-isopropylpiperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological implications based on various research findings.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- IUPAC Name : tert-butyl 2,4-dioxo-6-propan-2-ylpiperidine-1-carboxylate
- Canonical SMILES : CC(C)C1CC(=O)CC(=O)N1C(=O)OC(C)(C)C
The compound features a piperidine ring with dioxo and carboxylate functional groups that contribute to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the esterification of 2-isopropyl-4,6-dioxopiperidine-1-carboxylic acid with tert-butyl alcohol, often in the presence of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. Advanced methods may include continuous flow reactors to optimize yield and purity during industrial production.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It has been suggested that it may act as an enzyme inhibitor or activator, thus influencing several biochemical pathways. The specific targets and pathways remain to be fully elucidated but are crucial for understanding its therapeutic potential.
Therapeutic Applications
Research indicates that derivatives of this compound could have applications in treating inflammatory diseases, including rheumatoid arthritis. The ability to modulate enzyme activity positions it as a candidate for further investigation in pharmacological studies .
Case Studies and Research Findings
- Enzyme Inhibition Studies : In vitro studies have shown that compounds similar to this compound can inhibit specific enzymes involved in inflammatory processes. For instance, selective inhibition of TACE (tumor necrosis factor-alpha converting enzyme) has been observed, which could lead to therapeutic applications in chronic inflammatory conditions .
- Cellular Assays : In cellular models, the compound has demonstrated cytotoxic effects against certain cancer cell lines. For example, studies utilizing NCI-N87 tumor models showed significant efficacy of related compounds in reducing cell viability, indicating potential anti-cancer properties .
- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics when administered in appropriate formulations. Further studies are needed to establish detailed pharmacokinetic profiles and optimal dosing regimens.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C13H21NO4 | Enzyme inhibitor; anti-inflammatory potential |
| Tert-butyl 2,4-dioxopiperidine-1-carboxylate | C10H15NO4 | Similar enzyme inhibition; broader applications in organic synthesis |
| 2,4-Dioxopiperidine-1-carboxylic acid tert-butyl ester | C11H19NO4 | Antioxidant properties; used in fine chemical synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
